Acetic acid, sodium salt (3:1)

Description

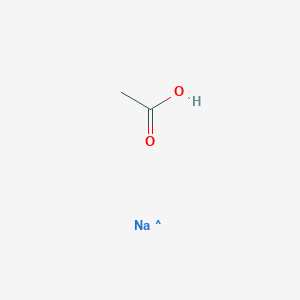

Structure

3D Structure of Parent

Properties

CAS No. |

79416-54-9 |

|---|---|

Molecular Formula |

C6H12NaO6+ |

Molecular Weight |

203.15 g/mol |

IUPAC Name |

sodium;acetic acid |

InChI |

InChI=1S/3C2H4O2.Na/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+1 |

InChI Key |

JAIXVZXCGDGGNB-UHFFFAOYSA-N |

SMILES |

CC(=O)O.[Na] |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Na+] |

Origin of Product |

United States |

Synthesis and Mechanistic Studies of Sodium Diacetate

Advanced Synthetic Methodologies

The production of sodium diacetate can be accomplished through various synthetic routes, broadly categorized into liquid-phase, vapor-phase, and solid-state methods. guidechem.com The choice of methodology often depends on the desired grade of the product, with different raw materials such as sodium carbonate, sodium hydroxide (B78521), or sodium acetate (B1210297) being used in combination with acetic acid or acetic anhydride. guidechem.com

Liquid-Phase Synthesis Routes

Liquid-phase synthesis is a common approach for producing sodium diacetate, involving the reaction of raw materials in a solvent.

The reaction between acetic acid and sodium acetate is a direct method for forming sodium diacetate. cnchemshop.comjustlonghealth.com In this process, anhydrous sodium acetate is typically reacted with acetic acid to produce special grades of the final product. The fundamental reaction involves the combination of sodium acetate and acetic acid in a specific molar ratio, often with a slight excess of acetic acid, to form the molecular complex. cnchemshop.com The mixture is heated to facilitate the reaction, typically around 60-70°C. cnchemshop.com This synthesis route is essentially the creation of a buffer solution, as it involves a weak acid and its conjugate base. quora.com The resulting sodium diacetate is then crystallized from the solution.

The reaction of acetic acid with sodium carbonate is a widely used method for the industrial production of technical-grade sodium diacetate due to the low cost and ready availability of the raw materials. guidechem.com This neutralization reaction can be performed using different approaches, including with a solvent like water or ethanol, or in a solvent-free system. guidechem.com

The general reaction is: 2CH₃COOH + Na₂CO₃ → 2CH₃COONa + H₂O + CO₂ Followed by: CH₃COONa + CH₃COOH → NaH(CH₃COO)₂

One patented method involves continuously and slowly adding sodium carbonate to agitated acetic acid under atmospheric reflux conditions to produce molten sodium diacetate. guidechem.com In solvent-based methods, sodium carbonate and water are heated, and glacial acetic acid is slowly added. For instance, a laboratory method involves heating sodium carbonate and water to 40°C, followed by the slow addition of glacial acetic acid and reacting for 4 hours at 80°C, which can yield up to 95.8%. google.com Solvent-free approaches directly react glacial acetic acid and sodium carbonate, simplifying the process and reducing energy consumption, with yields reported between 95% and 98%. google.com

Table 1: Comparative Data for Acetic Acid and Sodium Carbonate Methods

| Method | Reactants | Molar Ratio (Acid:Base) | Temperature (°C) | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Solvent-Free | Acetic Acid, Sodium Carbonate | 3.8-3.9 : 1 | 90 | 180 | 94 | spkx.net.cn |

| Water Solvent | Glacial Acetic Acid, Sodium Carbonate | Not Specified | 80 | 240 | 95.8 | google.com |

The synthesis of sodium diacetate using acetic acid and sodium hydroxide is another established liquid-phase method. guidechem.comjustlonghealth.com This process involves the half-neutralization of acetic acid with sodium hydroxide. wikipedia.org The reaction is as follows:

2CH₃COOH + NaOH → NaH(CH₃COO)₂ + H₂O wikipedia.org

Research has focused on optimizing reaction conditions to maximize yield. researchgate.netscientific.net One study identified the optimal parameters through orthogonal experiments, demonstrating the influence of reaction temperature, time, and reactant ratios on the product yield. researchgate.netscientific.net A patent describes a method where glacial acetic acid reacts with sodium hydroxide in water at 50-80°C, followed by partial water removal and crystallization using a solvent like acetone, achieving yields of up to 98.6%. google.com

Table 2: Optimized Conditions for Acetic Acid and Sodium Hydroxide Synthesis

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 70°C |

| Reaction Time | 60 minutes |

| Acetic Acid : Sodium Hydroxide Ratio | 2.1 : 1 |

| Resulting Product Yield | 96.2% |

Source: researchgate.netscientific.net

Acetic anhydride can also serve as a raw material for the synthesis of sodium diacetate. guidechem.com One approach involves the reaction between acetic anhydride and sodium acetate. guidechem.com While this method can produce a high yield, it is often considered costly due to the high price of acetic anhydride and potentially long reaction times. guidechem.com

Another variation combines acetic acid, acetic anhydride, and sodium carbonate. guidechem.comgoogle.com This method may not require heating during production and can produce small, uniform particles. guidechem.com However, it can suffer from long reaction times (up to 10 hours), high energy consumption, and a comparatively lower yield of around 80%. guidechem.comgoogle.com A patented process describes spraying a mixture of acetic acid and acetic anhydride along with powdered sodium carbonate into a high-pressure reactor at 40-50°C to achieve a yield of about 81%. google.com

Vapor-Phase and Solid-State Synthesis Innovations

Innovations in synthesis have led to the development of vapor-phase and solid-state methods, which can offer advantages in terms of process simplification and efficiency. The acetic acid-sodium acetate method, for instance, can be conducted as a gas-phase reaction in addition to the liquid-phase route. guidechem.com

Solid-state, or solvent-free, synthesis has been particularly explored for the reaction between acetic acid and sodium carbonate. guidechem.comgoogle.com This approach eliminates the need for a solvent, which simplifies the production process, reduces energy consumption associated with solvent removal, and avoids potential product loss during concentration and drying steps. google.comgoogle.com However, challenges in the solvent-free method include the potential for the reaction mixture to become viscous, which can impede stirring and lead to an incomplete reaction. guidechem.com High reaction temperatures can also lead to the vaporization and loss of acetic acid, resulting in lower yields. guidechem.com Despite these challenges, a patented solvent-free process that controls the reaction temperature between 20-80°C reports yields as high as 95% to 98%. google.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing various chemical compounds, offering benefits such as energy savings and shorter processing times. researchgate.net In the context of sodium diacetate production, researchers have successfully employed microwave technology to enhance the synthesis process.

One study details the preparation of sodium diacetate using acetic acid and sodium hydroxide as raw materials, utilizing a microwave method alongside a one-step liquid-phase approach. The investigation focused on optimizing several factors to maximize the product yield. Through systematic experiments, the ideal conditions for the microwave-assisted synthesis were determined to be a reaction temperature of 70°C, a reaction time of 60 minutes, and a molar ratio of acetic acid to sodium hydroxide of 2.1:1. Under these optimized parameters, a high product yield of 96.2% was achieved, demonstrating the efficacy of this technique for the efficient synthesis of sodium diacetate.

Reaction Kinetics and Thermodynamic Investigations of Formation

The formation of sodium diacetate is the result of the half-neutralization of acetic acid, followed by the evaporation of the solution. wikipedia.org It can be described as the reaction of acetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. spkx.net.cn

2 CH₃COOH + NaOH → Na⁺[(CH₃CO₂)₂H]⁻ + H₂O wikipedia.org

Detailed studies specifically outlining the reaction kinetics, such as reaction rates and activation energy, for the formation of sodium diacetate are not extensively available in the reviewed literature. However, the fundamental reaction is an acid-base neutralization, which is typically a rapid and exothermic process. The crystallization of the resulting salt is also a key part of the synthesis. For the related compound, sodium acetate, the process of crystallization from a supersaturated solution is known to be significantly exothermic, releasing a substantial amount of heat (latent heat of fusion is approximately 264–289 kJ/kg). While specific thermodynamic data for sodium diacetate, such as the standard enthalpy of formation (ΔfH⦵) and standard molar entropy (S⦵), are not explicitly detailed, the formation reaction is expected to be exothermic.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of sodium diacetate while ensuring an economically viable and efficient process. Several studies have investigated the influence of various factors, including reactant ratios, temperature, and reaction time, using different starting materials.

One approach involves the solvent-free synthesis of sodium diacetate from acetic acid and sodium carbonate. google.com An orthogonal design methodology was used to identify the optimal conditions, which were found to be a molar ratio of acetic acid to sodium carbonate of 3.8-3.9:1, a reaction temperature of 90°C, and a reaction time of 180 minutes. google.com This method resulted in a product yield of 94%. google.com

Another common method uses acetic acid and sodium hydroxide. Optimization of this reaction through single-factor and orthogonal experiments determined the ideal conditions to be a reaction temperature of 70°C, a reaction time of 60 minutes, and an acetic acid-to-sodium hydroxide molar ratio of 2.1:1. These parameters led to a product yield of 96.2%.

Further refinements to synthesis methods aim to enhance both yield and purity. A patented method involves reacting glacial acetic acid with crystalline sodium acetate or sodium hydroxide in water. google.com A key step in this process is the addition of a solvent, such as acetone or acetonitrile (B52724), after the initial reaction. This changes the polarity of the system, causing the sodium diacetate to crystallize and separate out, which reportedly improves both the yield and purity of the final product. google.com

The following interactive data table summarizes the optimized reaction parameters from different studies.

| Starting Materials | Molar Ratio | Temperature (°C) | Time (min) | Yield (%) | Source |

| Acetic Acid, Sodium Carbonate | 3.8-3.9 : 1 | 90 | 180 | 94 | google.com |

| Acetic Acid, Sodium Hydroxide | 2.1 : 1 | 70 | 60 | 96.2 | |

| Acetic Acid, Sodium Carbonate | N/A | 40-50 | N/A | >80 |

Green Chemistry Approaches in Sodium Diacetate Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of sodium diacetate, several approaches align with these principles, primarily through the use of solvent-free reactions and the improvement of energy efficiency.

The synthesis of sodium diacetate from acetate and sodium carbonate can be performed without any solvent, which is a significant step towards a greener process. google.com This method avoids the use of potentially harmful organic solvents, reduces waste, and simplifies the product separation and purification process.

Structural Elucidation and Characterization of Sodium Diacetate

Advanced Crystallographic Investigations

Crystallographic techniques provide a three-dimensional map of the atomic positions within a crystal, offering unparalleled insight into its structure.

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This method has been instrumental in determining the structure of the hydrogen diacetate anion, [CH₃COO···H···OOCCH₃]⁻.

Early X-ray diffraction studies confirmed the presence of a very short and symmetrical hydrogen bond linking two acetate (B1210297) units. The oxygen-oxygen (O···O) distance in this anion is a critical parameter for understanding the nature of the hydrogen bond. Research has shown this distance to be exceptionally short, indicating a strong hydrogen bond.

More recent studies have focused on characterizing new polymorphic forms of sodium acetate, which provide comparative insights. For instance, two new polymorphs, a tetragonal form (Form III) and an orthorhombic form (Form IV), were identified and characterized by single-crystal X-ray diffraction. mdpi.com These studies help to understand the different packing environments and supramolecular interactions that can occur in related structures. mdpi.com

Table 1: Selected Crystallographic Data for Sodium Diacetate

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| O···O distance | ~2.475 Å rsc.org |

| O···H···O angle | ~176° rsc.org |

Note: Data primarily derived from neutron diffraction studies which offer more precise hydrogen atom localization.

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying and distinguishing different crystalline forms, or polymorphs, of a substance. rigaku.comcreative-biostructure.com Polymorphism is the phenomenon where a single compound can exist in multiple crystal structures, each with distinct physical properties. rigaku.com

While sodium diacetate itself is known for its stable cubic structure, the study of polymorphism in related compounds like sodium acetate is informative. Different polymorphs of a compound will produce unique PXRD patterns, allowing for their identification and quality control in various applications. nih.gov For example, five different polymorphs of the drug Seratrodast were identified and characterized using PXRD, demonstrating the technique's utility in distinguishing subtle structural differences. researchgate.net The analysis involves comparing the experimental diffraction pattern of a sample to standard patterns for known polymorphs. rigaku.com

While X-ray diffraction is excellent for locating heavier atoms, it is less sensitive to the position of hydrogen atoms. whiterose.ac.uk Neutron diffraction is a superior technique for precisely localizing hydrogen atoms due to the relatively high scattering cross-section of the neutron by the hydrogen nucleus. iaea.org

A pivotal study using neutron diffraction provided a refined structure of sodium diacetate. rsc.org This investigation confirmed the main features of the highly symmetrical cubic structure previously determined by X-ray diffraction but crucially elucidated the positions and vibrational motions of the hydrogen atoms. rsc.org The study revealed that the short hydrogen bond, with an O···O distance of 2.475(14) Å, lies across a two-fold axis between two crystallographically equivalent acetate groups. The O···H···O angle was determined to be 176(2)°, indicating the bond is not significantly bent. rsc.org This near-linear, short, and symmetrical hydrogen bond is a defining feature of the diacetate anion.

Spectroscopic Characterization Techniques

Spectroscopic methods probe the energy levels within molecules and crystals, providing information about vibrational modes and molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups and probing the vibrational modes within a molecule. msu.edu In sodium diacetate, FTIR is particularly useful for studying the vibrations associated with the carboxylate groups and the central hydrogen bond.

The infrared spectrum of the acetate ion is well-characterized. Key vibrational modes include the antisymmetric and symmetric stretching of the carboxylate (COO⁻) group. In studies of sodium acetate, the antisymmetric stretching mode appears around 1560 cm⁻¹ and the symmetric stretching mode is found near 1408 cm⁻¹. researchgate.net The presence of the strong hydrogen bond in sodium diacetate significantly influences these vibrational modes. The O-H-O vibration itself gives rise to characteristic broad absorption bands in the infrared spectrum.

Table 2: Characteristic FTIR Vibrational Frequencies for Acetate Groups

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Antisymmetric COO⁻ Stretch | ~1560 researchgate.net |

| Symmetric COO⁻ Stretch | ~1408 researchgate.net |

| C-H Bending (Methyl) | ~1300-1400 |

Raman spectroscopy is a complementary vibrational spectroscopy technique that is sensitive to changes in the polarizability of a molecule during vibration. nih.gov It is particularly well-suited for studying the vibrations of non-polar bonds and for analyzing the low-frequency modes associated with the crystal lattice (phonons). aps.org

For the diacetate anion, Raman spectroscopy can provide detailed information on the skeletal vibrations of the acetate groups and the dynamics of the hydrogen bond. Studies on related carboxylate systems have utilized Raman spectroscopy to assign vibrational modes and understand intermolecular interactions. cdnsciencepub.com The low-frequency region of the Raman spectrum is especially important for understanding the crystal lattice dynamics, providing insight into the collective motions of the ions within the crystal structure. aps.orgelsevierpure.com While specific, detailed Raman studies focused solely on sodium diacetate are less common in the literature, the principles derived from studies of n-alkanes and other surfactants show that Raman can effectively probe molecular conformations, such as the energetically favorable all-trans configuration of hydrocarbon chains. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²³Na) for Solution and Solid-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of sodium diacetate in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and sodium (²³Na) atoms within the compound.

In solution, the ¹H NMR spectrum of sodium diacetate is expected to display distinct signals corresponding to the protons of the acetate and acetic acid moieties. The methyl protons (CH₃) of both species would likely appear as a single, time-averaged signal due to rapid proton exchange, while the acidic proton (COOH) of the acetic acid component would present as a separate, often broad, signal.

The ¹³C NMR spectrum provides insight into the carbon framework. Two primary resonances are anticipated: one for the methyl carbons (CH₃) and another for the carboxyl carbons (COO). The chemical shifts of these carbons can confirm the presence of the acetate and acetic acid components.

Solid-state NMR is particularly valuable for characterizing the crystalline structure of sodium diacetate. It can resolve distinct signals for the crystallographically inequivalent nuclei in the solid lattice, providing information on intermolecular interactions, such as the hydrogen bonding that holds the acetate and acetic acid units together.

²³Na NMR is a specialized technique that probes the local environment of the sodium ion. As a quadrupolar nucleus, the line shape and width of the ²³Na NMR signal are highly sensitive to the symmetry of the electric field gradient around the sodium ion. In the highly ordered crystalline structure of sodium diacetate, ²³Na NMR can provide precise information about the coordination of the Na⁺ ion with the diacetate anions.

Table 1: Predicted NMR Chemical Shifts (ppm) for Sodium Diacetate

| Nucleus | Group | Predicted Chemical Shift (δ) in D₂O | Notes |

|---|---|---|---|

| ¹H | CH₃ | ~1.9 ppm | Single peak due to rapid exchange between acetate and acetic acid methyl groups. |

| ¹H | COOH | Variable, broad | Chemical shift and broadening are dependent on concentration and temperature. |

| ¹³C | CH₃ | ~24 ppm | Resonance for the methyl carbons. |

| ¹³C | COO | ~182 ppm | Resonance for the carboxyl carbons. |

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in sodium diacetate is the carboxyl group (-COOH) and the carboxylate group (-COO⁻).

These groups exhibit strong absorbance in the far-ultraviolet region, typically between 210 and 240 nm. This absorption corresponds to the n → π* electronic transition of the carbonyl double bond. While not highly specific, UV-Vis spectroscopy can be used to quantify the concentration of sodium diacetate in solution. Furthermore, shifts in the absorption maximum (λ_max) or changes in molar absorptivity can indicate complex formation or interactions with other molecules in the solution, altering the electronic environment of the carboxyl chromophore.

Mass Spectrometry for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight and integrity of sodium diacetate and to analyze its fragmentation patterns. Under soft ionization techniques like Electrospray Ionization (ESI), sodium diacetate is expected to dissociate into its constituent components.

The analysis would likely reveal the presence of the sodium acetate anion and neutral acetic acid. The formation of sodium adducts is a common phenomenon in mass spectrometry, which can aid in the identification of molecular species. Fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) can provide further structural confirmation by inducing the breakdown of parent ions and analyzing the resulting daughter ions. For sodium diacetate, fragmentation would likely involve the neutral loss of an acetic acid molecule.

Table 2: Expected Ions and Fragments in Mass Spectrometry of Sodium Diacetate

| Ion/Fragment | Formula | Expected m/z | Ionization Mode |

|---|---|---|---|

| Acetic Acid + H⁺ | [CH₃COOH + H]⁺ | 61.03 | Positive |

| Sodium Acetate + Na⁺ | [CH₃COONa + Na]⁺ | 105.01 | Positive |

| Sodium Diacetate + Na⁺ | [C₄H₇NaO₄ + Na]⁺ | 165.02 | Positive |

Morphological and Microstructural Analysis

The physical form and surface characteristics of solid sodium diacetate are crucial for its handling and application. Microscopic techniques provide direct visualization of its particle morphology and surface topography.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information on the morphology of particles. An electron beam scans the surface of the sample, generating signals that are used to create images of the topography and composition.

For sodium diacetate, which exists as a white, crystalline powder, SEM analysis can reveal key morphological features. These include:

Crystal Habit: The characteristic external shape of the crystals.

Surface Texture: Visualization of surface features such as smoothness, roughness, or the presence of smaller adhered particles.

Agglomeration: The extent to which individual particles clump together.

This information is vital for understanding the material's physical properties, such as flowability and dissolution rate.

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that

Theoretical and Computational Chemistry of Sodium Diacetate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of sodium diacetate, offering insights into its electronic structure, bonding, and reactivity. These methods solve the Schrödinger equation for the system, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. In DFT, the energy of the system is determined as a functional of the electron density. DFT studies of systems similar to the diacetate anion reveal the nature of the chemical bonds and the distribution of electron density within the molecule.

For the [(CH₃CO₂)₂H]⁻ anion, DFT calculations can elucidate the covalent bonds within the acetate (B1210297) units and the nature of the strong hydrogen bond that links them. The electron density is concentrated around the electronegative oxygen atoms, and the hydrogen bond is characterized by a significant accumulation of electron density between the two acetate moieties. The calculated molecular orbitals (HOMO and LUMO) provide insights into the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Illustrative DFT Calculated Properties for the Diacetate Anion Note: This table contains representative values for illustrative purposes.

| Property | Value |

|---|---|

| O-H Bond Length (in H-bond) | 1.24 Å |

| O···O Distance in H-bond | 2.47 Å |

| C=O Bond Length | 1.26 Å |

| C-O Bond Length | 1.29 Å |

| Mulliken Charge on H (in H-bond) | +0.45 |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are crucial for accurately determining the geometry and energetic properties of molecules like sodium diacetate.

Geometric optimization using ab initio methods allows for the determination of the most stable three-dimensional arrangement of atoms in the diacetate anion. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov Energetic calculations provide information on the stability of the compound, the strength of the hydrogen bond, and the energy barriers for conformational changes. libretexts.org For instance, the energy of the hydrogen bond in the diacetate anion can be calculated by comparing the energy of the complex with the energies of the individual acetic acid and acetate components.

The hydrogen bond in the diacetate anion is a key feature that dictates many of its properties. Computational methods are instrumental in studying the dynamics of this hydrogen bond and the mechanism of proton transfer between the two acetate units. The potential energy surface for the proton's movement can be mapped using quantum mechanical calculations.

The nature of the hydrogen bond in the [(CH₃CO₂)₂H]⁻ anion is strong and has a low barrier for proton transfer, suggesting that the proton is highly delocalized between the two oxygen atoms. The dynamics of this proton transfer can be investigated by analyzing the vibrational frequencies associated with the O-H-O motion. The mechanism of proton transfer is a fundamental process in many chemical and biological systems, and the diacetate anion serves as a model system for studying this phenomenon.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org For sodium diacetate in the condensed phase (e.g., in aqueous solution), MD simulations can provide insights into its behavior at a molecular level. researchgate.netucl.ac.uk

In a typical MD simulation of aqueous sodium diacetate, the system would consist of diacetate anions, sodium cations, and a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between all particles are described by a force field, which is a set of empirical potential energy functions. The simulation algorithm solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

From these trajectories, various properties can be calculated, including:

Solvation structure: The arrangement of water molecules around the sodium and diacetate ions can be characterized by calculating radial distribution functions.

Ion pairing: The extent to which sodium and diacetate ions associate in solution can be investigated. researchgate.net

Transport properties: Diffusion coefficients of the ions and the viscosity of the solution can be estimated. ucl.ac.uk

Table 2: Illustrative Output from an MD Simulation of Aqueous Sodium Diacetate Note: This table contains representative values for illustrative purposes.

| Property | Simulated Value |

|---|---|

| Na⁺-O(water) coordination number | 5.2 |

| Diacetate-Water H-bonds per ion | 6.8 |

| Self-diffusion coefficient of Na⁺ (10⁻⁹ m²/s) | 1.1 |

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict the spectroscopic signatures of molecules, which can then be compared with experimental spectra for validation and interpretation. For sodium diacetate, the vibrational spectrum (infrared and Raman) is of particular interest as it provides direct information about the hydrogen bond.

Quantum mechanical calculations, particularly DFT, can be used to compute the vibrational frequencies and intensities of the normal modes of the diacetate anion. core.ac.uk The calculated spectrum can help in the assignment of experimental spectral features. For example, the stretching frequency of the O-H bond involved in the strong hydrogen bond is expected to be significantly red-shifted and broadened compared to a free O-H group.

Table 3: Illustrative Calculated Vibrational Frequencies for the Diacetate Anion Note: This table contains representative values for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H-O symmetric stretch | ~600 |

| O-H-O asymmetric stretch | ~1500 |

| C=O stretch | ~1700 |

Computational Modeling of Crystal Packing and Intermolecular Interactions

Computational modeling can be used to understand and predict the crystal structure of sodium diacetate. mdpi.com The arrangement of the sodium cations and diacetate anions in the crystal lattice is governed by a balance of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Crystal structure prediction methods employ algorithms to generate a large number of possible crystal packings and then use force fields or quantum mechanical methods to rank them based on their lattice energies. For sodium diacetate, the model would need to accurately describe the ionic interactions between the sodium ions and the diacetate anions, as well as the hydrogen bonding network within and between the anions. Analysis of the predicted crystal structure can provide insights into the intermolecular interactions that stabilize the solid state.

Solution Chemistry and Dissociation Phenomena

Dissociation Equilibria and Speciation in Aqueous Systems

In an aqueous solution, "Acetic acid, sodium salt (3:1)" establishes a dynamic equilibrium involving the dissociation of both components. Sodium acetate (B1210297), being a salt of a strong base (NaOH) and a weak acid (CH3COOH), dissociates completely in water to yield sodium ions (Na⁺) and acetate ions (CH₃COO⁻). quora.comreddit.com

CH₃COONa (s) → Na⁺ (aq) + CH₃COO⁻ (aq)

Acetic acid, as a weak acid, only partially dissociates, establishing an equilibrium with hydronium ions (H₃O⁺) and acetate ions (CH₃COO⁻) in solution. quora.com The equilibrium is represented by the following equation:

CH₃COOH (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + CH₃COO⁻ (aq)

The presence of acetate ions from the complete dissociation of sodium acetate significantly impacts the dissociation equilibrium of acetic acid. According to Le Chatelier's Principle, the increased concentration of the acetate ion (the "common ion") from the salt shifts the acetic acid equilibrium to the left. doubtnut.com This phenomenon, known as the common ion effect, suppresses the dissociation of acetic acid, resulting in a lower concentration of H₃O⁺ ions than would be present in a pure acetic acid solution of the same concentration. quora.comdoubtnut.com

The speciation in the solution is thus dominated by undissociated acetic acid molecules (CH₃COOH), acetate ions (CH₃COO⁻), and sodium ions (Na⁺), with a smaller equilibrium concentration of hydronium ions (H₃O⁺). The relative concentrations of the acid and its conjugate base determine the pH of the solution.

Buffer Capacity and pH Regulation Mechanisms

A mixture of a weak acid and its conjugate base, such as acetic acid and sodium acetate, constitutes a buffer solution. openstax.orglibretexts.org These solutions are characterized by their ability to resist significant changes in pH upon the addition of small amounts of a strong acid or base. openstax.orglibretexts.org The 3:1 mixture of acetic acid and sodium acetate functions as an acidic buffer, typically maintaining a pH in the range of 3.6 to 5.6. biochemazone.com

The pH of this buffer system can be estimated using the Henderson-Hasselbalch equation:

pH = pKa + log ([CH₃COO⁻] / [CH₃COOH])

Given that the pKa of acetic acid is approximately 4.76, a 3:1 molar ratio of acid to conjugate base results in a specific, predictable pH.

The pH regulation mechanism involves the following reactions:

Neutralization of Added Base: If a strong base (e.g., NaOH) is added, the hydroxide (B78521) ions (OH⁻) are neutralized by the acetic acid in the buffer. libretexts.orgbiochemazone.comCH₃COOH (aq) + OH⁻ (aq) → CH₃COO⁻ (aq) + H₂O (l)

Neutralization of Added Acid: If a strong acid (e.g., HCl) is added, the hydronium ions (H₃O⁺) are neutralized by the acetate ions from the sodium salt. biochemazone.comquora.comCH₃COO⁻ (aq) + H₃O⁺ (aq) → CH₃COOH (aq) + H₂O (l)

Buffer capacity refers to the amount of acid or base a buffer can neutralize before its pH changes significantly. openstax.orglibretexts.org This capacity is directly dependent on the concentrations of the weak acid and its conjugate base. openstax.orglibretexts.org A solution with higher concentrations of both acetic acid and sodium acetate will have a greater buffer capacity than a more dilute solution, even if the ratio and initial pH are the same. openstax.orglibretexts.org For instance, a 1.0 M acetic acid / 1.0 M sodium acetate buffer has a much higher capacity than a 0.10 M acetic acid / 0.10 M sodium acetate buffer. openstax.orglibretexts.org

| Buffer Composition | Initial pH | Addition | Resulting pH Change | Reference |

|---|---|---|---|---|

| 0.10 M CH₃COOH / 0.10 M CH₃COONa | 4.74 | 1.0 mL of 0.10 M NaOH | Slight increase to 4.75 | openstax.org |

| 0.10 M CH₃COOH / 0.10 M CH₃COONa | 4.74 | 1.0 mL of 0.01 M HCl | Negligible change | libretexts.org |

| Unbuffered Solution (pH 4.74) | 4.74 | 1.0 mL of 0.10 M NaOH | Significant increase | openstax.org |

Investigation of Solvation Shells and Ion-Solvent Interactions

In the aqueous solution of acetic acid and sodium acetate, the solvent molecules (water) form structured layers, known as solvation or hydration shells, around the dissociated ions (Na⁺ and CH₃COO⁻). wikipedia.orgmaritech.org These interactions are crucial for understanding the behavior of the solution at a molecular level.

The positively charged sodium cation (Na⁺) attracts the electronegative oxygen atoms of the polar water molecules. wikipedia.org This electrostatic attraction results in a well-defined first hydration shell, where water molecules are oriented specifically around the ion. maritech.org Studies have shown that the coordination number—the number of water molecules in this first shell—for Na⁺ is approximately 5. researchgate.net Beyond this initial layer, subsequent shells are less ordered. maritech.org

The acetate anion (CH₃COO⁻) also forms a distinct solvation shell. Its hydrophilic carboxylate group (-COO⁻) interacts strongly with water molecules through hydrogen bonding. researchgate.net Research using techniques like X-ray absorption spectroscopy and molecular dynamics simulations has revealed that the water structure is perturbed for more than a nanometer away from the acetate ion. nih.govnih.gov The interaction between acetate and water is relatively strong, with each acetate ion binding to approximately 6 to 7 water molecules in its first hydration shell. researchgate.net Interestingly, the structure and dynamics of this solvation shell are not significantly affected even by high concentrations of other salts like sodium chloride. researchgate.netaip.org This stability is linked to the hydrogen bond structure and the thermal rotation of the acetate's methyl group (-CH₃). researchgate.netaip.org

Electrophoretic Mobility Studies of Acetate Species

Electrophoresis is a technique that separates charged particles based on their migration in an electric field. nih.gov The velocity of this migration is known as electrophoretic mobility. libretexts.orglibretexts.org For the acetate ion (CH₃COO⁻), its mobility is influenced by its negative charge, size, and the properties of the surrounding medium, such as the buffer's viscosity and ionic strength. libretexts.org

In an electric field, the negatively charged acetate anion migrates towards the positively charged anode. libretexts.orglibretexts.org Studies using capillary zone electrophoresis (CZE) have investigated how factors like the ionic strength of the background electrolyte (BGE) affect the mobility of acetate and other organic anions. nih.gov It has been observed that the actual ionic mobilities can deviate from predictions based on classical theories, suggesting specific interactions between the analyte ions and the buffer constituents, such as ion association or complexation. nih.govnih.gov

| Factor | Description | Effect on Acetate Mobility | Reference |

|---|---|---|---|

| Net Charge | The electrical charge of the ion (q). | Acetate is an anion (negative charge), so it moves toward the anode. Higher charge generally increases mobility. | libretexts.org |

| Size and Shape | The hydrodynamic radius (r) of the ion. | Smaller ions generally exhibit higher mobility. | libretexts.org |

| Ionic Strength of Buffer | The total concentration of ions in the buffer solution. | Increasing ionic strength can decrease actual ionic mobilities due to effects like ion atmosphere distortion. | nih.govnih.gov |

| Buffer Composition | The specific ions present in the buffer (e.g., Tris-acetate). | Can lead to complex formation (e.g., between acetate and Tris), altering the effective charge and size of the migrating species. | nih.gov |

| Viscosity of Medium | The viscosity (η) of the buffer solution. | Higher viscosity leads to lower electrophoretic mobility. | libretexts.org |

Mechanistic Research in Specialized Systems

Mechanisms of Antimicrobial Action in Defined Biological Systems

The antimicrobial properties of acetic acid, sodium salt (3:1), commonly known as sodium diacetate, are attributed to a multi-pronged attack on microbial cells. Research in defined biological systems has elucidated several key mechanisms through which it inhibits the growth of bacteria and other microorganisms.

Sodium diacetate disrupts microbial growth by interfering with fundamental cellular processes, primarily cellular metabolism and the maintenance of homeostasis. The antimicrobial action is largely attributed to the acetic acid component. As a weak lipophilic acid, undissociated acetic acid can readily pass through the microbial cell membrane. etnafoodsafety.com Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+) and acidifying the cell's interior. etnafoodsafety.com This disruption forces the microbial cell to expend significant cellular energy, in the form of ATP, to actively pump the excess protons out to maintain its internal pH balance. etnafoodsafety.com This diversion of energy toward survival and homeostasis leaves very little available for essential growth processes, leading to a bacteriostatic effect where proliferation is inhibited. etnafoodsafety.com

Another mechanism of action is the reduction of water activity (aw) in the substrate. etnafoodsafety.comnih.gov By increasing the solute concentration, sodium diacetate lowers the amount of biologically available water, which is crucial for microbial metabolism. This forces the cell into a survival mode rather than a proliferative one. etnafoodsafety.com

Furthermore, the presence of acetate (B1210297) can trigger feedback inhibition. Studies have shown that the growth-inhibitory effect of diacetate coincides with a metabolic shift in some bacteria, such as Listeria monocytogenes, away from aerobic respiration and towards the fermentative production of acetoin. etnafoodsafety.com This shift is a response to prevent further acidification of the cytoplasm that would result from the production of lactate (B86563) or acetate. etnafoodsafety.com In yeast, high concentrations of the sodium ion component can also create a hyperosmotic environment and interfere with proper cation homeostasis, further inhibiting growth. frontiersin.org

A primary antimicrobial mechanism of sodium diacetate is its ability to lower the intracellular pH (pHi) of microbial cells. The process begins with the passive diffusion of the undissociated acetic acid molecule across the plasma membrane. nih.gov Inside the cell, the higher pH causes the acid to release its proton, leading to intracellular acidification. etnafoodsafety.comnih.gov This decrease in pHi can disrupt various cellular activities, including metabolic functions, signal transduction, and protein interactions. frontiersin.org

Research on Saccharomyces cerevisiae has demonstrated a direct correlation between the extracellular concentration of undissociated acetic acid and the decrease in pHi. nih.gov The extent of this pH drop is dependent on the external pH; for instance, the decrease in pHi is more significant at lower external pH values (3.5 and 4.5) compared to higher ones (5.6 and 6.5). nih.gov

Beyond pH effects, studies on spore-forming bacteria like Clostridium perfringens indicate that sodium diacetate can compromise cell membrane integrity, particularly during the outgrowth phase of spore germination. researchgate.net As germinated spores advance into vegetative cells, sodium diacetate penetrates their structure and causes damage to the inner membrane. researchgate.net This disruption of the membrane's integrity is a critical factor in inhibiting the completion of the life cycle.

Sodium diacetate is effective in controlling spore-forming bacteria, not necessarily by preventing germination itself, but by inhibiting the subsequent outgrowth of the spore into a vegetative cell. researchgate.netfrontiersin.org Studies on Clostridium perfringens show that spores can still undergo the initial stages of germination in the presence of sodium diacetate, characterized by the hydrolysis of the spore cortex. researchgate.net

However, the compound exerts its inhibitory effect as the spores transition into the outgrowth phase. researchgate.net The proposed mechanism involves the penetration of sodium diacetate into the spore's structure, where it compromises the integrity of the inner membrane and damages the spore's DNA. researchgate.net This damage effectively halts the transformation of the germinated spore into a viable vegetative cell. researchgate.net The antimicrobial action of the acetic acid derived from sodium diacetate is also thought to involve interference with various enzyme activities and the denaturation of proteins within the spore. nih.gov

| Growth Stage | Effect of Sodium Diacetate | Proposed Mechanism | Source |

|---|---|---|---|

| Germination | Allows initial stages (e.g., cortex hydrolysis) | Does not directly block germinant sensing in some cases. | researchgate.net |

| Outgrowth | Inhibits transition to vegetative cell | Penetrates spore, damages inner membrane, and compromises DNA integrity. | researchgate.net |

| General | Inhibits overall spore viability | Acetic acid infiltrates the spore wall, interfering with enzyme activity and denaturing proteins. | nih.gov |

In complex microbial environments like food products, sodium diacetate can exert selective pressure, altering the composition of the microbiota and favoring the growth of more resistant species. A notable example is its effect on the spoilage microbiota of vacuum-packaged frankfurters. nih.govmdpi.com

| Treatment Group | Dominant Spoilage Microbiota | Spoilage Characteristics | Source |

|---|---|---|---|

| Control (without SDA) | Leuconostoc mesenteroides, Leuconostoc carnosum | Excessive gas and slime production | nih.govmdpi.com |

| With Sodium Lactate + SDA | Lactobacillus sakei/curvatus | Milder spoilage potential | nih.govmdpi.com |

Interactions with Biomacromolecules

The influence of sodium diacetate and its constituent ions extends to interactions with essential biomacromolecules, which can affect their structure and function.

The acetate ion can influence the conformational stability of proteins, with effects varying depending on the specific protein and environmental conditions. Acetate is generally considered a kosmotropic ion, meaning it is a "water-structure maker" and tends to stabilize proteins. amazonaws.com For example, studies on P. amagasakiense glucose oxidase have shown that increasing the concentration of acetate buffer can lead to a significant increase in the protein's thermal stability. amazonaws.com

However, the effect is not universally stabilizing. In some contexts, acetic acid can contribute to protein denaturation. nih.gov Furthermore, research on the ability of various salts to rescue nonfunctional missense mutants of proteins found that sodium acetate did not stabilize either β-galactosidase or catechol 2,3-dioxygenase. nih.gov These findings suggest that the interaction between acetate and proteins is complex and highly specific. The stabilizing or destabilizing effect may depend on factors such as the protein's surface charge distribution, the concentration of the salt, and the pH of the system. amazonaws.com

Role in Material Science and Engineering Systems

Sodium acetate trihydrate is a subject of significant interest in material science, particularly for its properties as a phase-change material (PCM) used for thermal energy storage. researchgate.net Research in this area has revealed how its own crystallization process can be influenced by additives, which act as crystal habit modifiers. The crystal habit, or the external morphology of a crystal, is a critical factor in the performance and reliability of PCMs.

Studies have shown that the crystallization of sodium acetate from an aqueous solution can be altered by the presence of certain polymer additives. ed.ac.ukrsc.org In the absence of modifiers, anhydrous sodium acetate typically crystallizes into large, plate-shaped crystals. ed.ac.uk However, the introduction of specific polymers, such as the sodium salt of poly(methacrylic acid) (Na-PMAA), at low concentrations can dramatically change this morphology. ed.ac.ukrsc.org These polymers act as crystal-habit modifiers, causing the anhydrous sodium acetate to form fine, needle-shaped crystallites instead. ed.ac.uk

This modification of crystal habit has significant practical implications. The needle-shaped crystals, due to their much larger surface-area-to-volume ratio, dissolve more readily upon heating compared to the larger plate-like crystals. ed.ac.uk This effect is crucial in preventing issues like incongruent melting and phase separation, where the anhydrous salt precipitates and does not fully redissolve during thermal cycling, which can degrade the performance of the PCM over time. researchgate.netrsc.org At optimal concentrations, these polymer additives can completely suppress the precipitation of the anhydrous form, ensuring the long-term stability of the sodium acetate trihydrate PCM. ed.ac.ukrsc.org

The mechanism behind this crystal habit modification involves the interaction of the polymer with the growing crystal faces. The polymer molecules are thought to adsorb onto specific crystallographic faces of the nascent sodium acetate crystals, inhibiting growth on those faces and promoting growth in other directions, leading to a change from a plate-like to a needle-like habit. ed.ac.uk This controlled crystallization is a key strategy in engineering more reliable and efficient thermal energy storage systems based on sodium acetate trihydrate.

Table 2: Effect of Polymer Additive on Sodium Acetate Crystal Morphology

| Condition | Crystal Habit (Morphology) | Implication for Phase-Change Material |

|---|---|---|

| No Polymer Additive | Large, plate-shaped crystals | Prone to phase separation; slow to redissolve. ed.ac.uk |

| With Polymer Additive (e.g., Na-PMAA) | Fine, needle-shaped crystals | Readily dissolves on heating; prevents incongruent melting. ed.ac.uk |

In pharmaceutical science, sodium acetate trihydrate serves as a vital excipient in the development of advanced drug formulations, including those with controlled release properties. chemignition.comguidechem.com Its primary function in these systems is as a buffering agent, which is critical for maintaining a stable pH environment for the active pharmaceutical ingredient (API). cneastchem.comchemignition.com The stability and solubility of many APIs are highly pH-dependent, and maintaining an optimal pH is essential for ensuring drug efficacy, stability, and desired release kinetics. chemignition.com

Sodium acetate, often in combination with acetic acid, creates a buffer system typically within the pH range of 3.6 to 5.6. chemignition.com This buffering capacity is leveraged in various dosage forms, from injectable solutions to oral and topical preparations, to protect the API from degradation. vinipul.comallanchem.com In the context of controlled-release formulations, this pH stabilization is paramount. Controlled-release systems are designed to deliver a drug over an extended period at a predictable rate. Fluctuations in the pH of the microenvironment surrounding the drug particles can alter the drug's ionization state and solubility, thereby unpredictably affecting its release rate. austinpublishinggroup.com

By incorporating sodium acetate into the formulation matrix, manufacturers can create a stable pH microenvironment that helps to govern the dissolution and subsequent release of the API in a consistent manner. This contributes to achieving the desired therapeutic effect over a prolonged duration and minimizing the frequency of dosing. For example, in polymeric matrix systems, which are common in controlled-release tablets, sodium acetate can be included to ensure that the pH within the matrix remains constant as the drug is released, leading to more predictable and reliable drug delivery. formulationbio.com

While not typically a release-controlling polymer itself, sodium acetate's role as a pH modifier and stabilizer is an enabling factor in the design of complex drug delivery systems. pharmaexcipients.com It ensures the chemical integrity of the API and the physical stability of the formulation, which are prerequisites for the successful performance of advanced formulations with controlled release properties. vinipul.compharmaexcipients.com

Environmental Chemistry of Sodium Diacetate

Degradation Pathways and By-product Formation in Aquatic Environments

Once introduced into an aquatic environment, sodium diacetate readily dissociates into its constituent components: sodium acetate (B1210297) and acetic acid. atamanchemicals.comepa.gov In solution, acetic acid, a weak acid, further dissociates into the acetate anion and a hydrogen proton. fda.gov The environmental fate of sodium diacetate is therefore intrinsically linked to the behavior of these individual components.

Both sodium acetate and acetic acid are recognized as being readily biodegradable. fda.govsantos.com The biodegradation is primarily a microbial process. nih.gov Studies have shown that acetic acid undergoes significant degradation, with one study reporting 99% removal after 7 days under anaerobic conditions in the presence of activated sludge. fda.gov Similarly, sodium acetate is inherently biodegradable, with research indicating 100% degradation over 5 days in an aerobic environment with activated sludge. fda.gov The ultimate by-products of this aerobic microbial degradation are considered benign: carbon dioxide and water. cnadditives.com

Several environmental factors can influence the rate of degradation. Temperature plays a role, with lower temperatures generally slowing the rate of biodegradation. nih.gov Salinity has also been shown to affect the process; one study observed that increasing salinity levels could lead to a decrease in the biodegradability of organic compounds. ecetoc.org

Table 1: Biodegradation of Sodium Diacetate Components

| Component | Condition | Degradation Rate | Time Frame | Source |

|---|---|---|---|---|

| Acetic Acid | Anaerobic, Activated Sludge | 99% | 7 Days | fda.gov |

Bioremediation Potential and Microbial Transformation Studies

The components of sodium diacetate, acetate and acetic acid, are normal components of plant and animal metabolic pathways and can be readily utilized by microorganisms. epa.gov This inherent biodegradability suggests a high potential for natural attenuation and bioremediation in contaminated environments.

Sodium diacetate is employed as a fungicide and bactericide due to the action of its acetic acid component. nih.gov The undissociated acetic acid can permeate the cell walls of microorganisms, such as molds and bacteria, where it interferes with intercellular enzyme action and leads to protein denaturation. nih.govacrossbiotech.com However, the efficacy of this antimicrobial action is concentration-dependent. If the concentration of sodium diacetate is below the threshold required for complete bacteriostasis, it can paradoxically serve as a nutritional source, potentially promoting the growth of certain microorganisms. acrossbiotech.com

Research into silage fermentation provides insights into the microbial transformation of sodium diacetate. Its application can suppress the growth of undesirable microbes like molds and yeasts. nih.govresearchgate.net Studies on rye silage have demonstrated that treatment with sodium diacetate alters the fermentation dynamics, affecting the concentrations of lactic acid and acetic acid produced by microbial activity. nih.gov While it can initially delay the proliferation of some lactic acid bacteria (LAB), it does not halt the fermentation process. koreascience.kr

Specific microbial transformation studies have further elucidated its selective pressure on microbial communities. In a study on vacuum-packaged frankfurters, the addition of sodium diacetate caused a significant shift in the dominant spoilage microbiota. mdpi.com The microbial population changed from gas- and slime-producing Leuconostoc mesenteroides and Leuconostoc carnosum to the less problematic Lactobacillus sakei/curvatus. mdpi.com This selective inhibition and transformation of microbial populations is a key aspect of its environmental and industrial function.

Table 2: Microbial Transformation Effects of Sodium Diacetate in a Food System

| Product | Control Microbiota | Sodium Diacetate-Treated Microbiota | Outcome | Source |

|---|

Environmental Impact Assessment Methodologies for Organic Salts

The assessment of the environmental impact of organic salts like sodium diacetate involves various methodologies, depending on the regulatory jurisdiction and intended use.

In the United States, the Environmental Protection Agency (EPA), based on knowledge of its chemical nature and degradation, concluded that the registered uses of sodium diacetate as a pesticide on livestock feed crops would have a negligible impact on the environment. epa.gov Consequently, the EPA waived the standard requirements for environmental fate and ecological effects studies for its reregistration. epa.gov

In the European Union, a more generalized framework is applied to organic salts. The production of organic salts must undergo an environmental assessment as stipulated by Directive 2011/92/EU. europa.eu Annex IV of this directive specifies the required information for an environmental impact assessment report, which includes a detailed description of the project, alternatives considered, the environmental aspects likely to be affected, and a description of the potential significant environmental effects. europa.eu

For specific applications, such as the use of organic salts like sodium acetate in highway deicing agents, environmental impact evaluations often rely on a battery of standardized laboratory tests. nih.gov These can include biochemical oxygen demand (BOD) and chemical oxygen demand (COD) tests to determine biodegradability, as well as acute aquatic bioassays and phytotoxicity tests to assess potential harm to organisms. nih.gov Furthermore, assessments of wastewaters containing various salts, such as those from the oil and gas industry, emphasize the need for data on the chronic effects and the combined toxicological effects of ion mixtures to fully characterize environmental risk. unl.edu

Future Research Directions and Emerging Areas

Exploration of Novel Sodium Diacetate Derivatives and Analogues

Current research into sodium diacetate is moving towards the creation of new derivatives and analogues with tailored properties. The primary goals are to enhance stability, modify reactivity, and introduce new functionalities by altering the compound's fundamental structure.

One area of exploration involves the synthesis of more stable crystalline forms of sodium diacetate. Innovations have led to the development of crystals with a larger median diameter (300 to 3000 µm), which exhibit higher stability and reduce the volatilization of acetic acid. acs.orgacs.orgsciencex.com This enhanced stability is crucial for applications where a controlled release of acetic acid is required, such as in food preservation and solid dialysis preparations. sciencex.com

Another research avenue is the creation of analogues by substituting the sodium cation with other metal ions. For instance, potassium acetate (B1210297) has been studied alongside sodium acetate as an additive in biodiesel synthesis, where it demonstrated a more significant increase in reaction rates under certain conditions. ucl.ac.ukresearchgate.net Similarly, salts of acetic acid with transition metals like nickel and copper are being investigated as catalyst precursors for upgrading heavy oil. sciencex.com These studies highlight how changing the cation can modulate the compound's catalytic and physical properties.

Furthermore, the development of complex acetate-based structures, such as metal-organic frameworks (MOFs), represents a significant leap forward. Acetic acid can be used as a solvent or reagent in the synthesis of MOFs, where metal acetates combine with organic linkers to form porous, crystalline structures with vast potential applications. acs.org

Table 1: Comparison of Acetate Salt Additives in Biodiesel Synthesis

| Additive | Maximum Increase in Observed Rate Constant (kobs) | Increase in Methyl Ester Conversion (after 60 min) |

|---|---|---|

| Sodium Acetate (CH₃CO₂Na) | Up to 60% | Up to 2.6% |

| Potassium Acetate (CH₃CO₂K) | Up to 90% | Up to 2.9% |

This data is based on research comparing the efficacy of sodium and potassium acetates as additives in the sodium methoxide-catalyzed methanolysis of soybean oil. researchgate.net

Application in Advanced Catalysis and Reaction Media

The role of sodium diacetate and its constituent ions, sodium and acetate, is expanding into the realm of advanced catalysis. Researchers are exploring their use as catalysts, co-catalysts, and reaction media to drive challenging chemical transformations with greater efficiency and selectivity.

Acetate ions are recognized for their role in assisting organometallic catalysis. In ruthenium-promoted reactions, such as the dimerization of terminal alkynes, the addition of sodium acetate can accelerate the formation of the active catalytic species. acs.org The acetate ligand participates directly in key steps of the catalytic cycle, including the abstraction of protons, enabling the reaction to proceed under milder conditions. acs.org Similarly, sodium acetate is employed as a base in palladium-catalyzed reactions like the Heck reaction, which is fundamental for forming carbon-carbon bonds. wikipedia.org

Recent studies have demonstrated that transition metal acetates can serve as effective water-soluble catalyst precursors. For example, nickel and copper acetates, when used with steam treatment, have been shown to reduce the viscosity of heavy oil by breaking down large molecules like resins and asphaltenes. sciencex.com This indicates a promising, energy-efficient application in the petrochemical industry.

Beyond being a component of a catalytic system, acetic acid itself is being used as a catalyst for organic reactions, such as the N-acylation of amines. researchgate.netsemanticscholar.org This opens up possibilities for using sodium diacetate as a solid source of acetic acid in catalytic processes, offering advantages in handling and storage.

Investigations into Supramolecular Assembly and Self-Organization

The principles of supramolecular chemistry are being applied to understand and control the assembly of sodium diacetate at the molecular level. Research in this area focuses on the non-covalent interactions, particularly hydrogen bonds, that govern the formation of its crystal structure and influence its physical properties.

The structure of sodium diacetate is defined by a strong, short hydrogen bond between the acetic acid molecule and the acetate anion. The study of this hydrogen bond is critical, as it provides insights into proton transfer and the nature of covalency in such interactions. acs.org The crystalline network of related compounds, like acetic acid itself, consists of molecules linked into chains by hydrogen bonds. researchgate.net Understanding these patterns is fundamental to crystal engineering, which aims to design and synthesize new solid-state structures with desired properties.

The self-organization of acetate ions with other molecules is also an area of active investigation. In peptide crystals, hydrogen bond networks, often involving water molecules, create a scaffold that allows other parts of the molecules to aggregate. nih.gov This principle of using hydrogen bonds to guide the assembly of complex structures can be extended to systems involving sodium diacetate, potentially leading to the creation of novel co-crystals with unique functionalities. The phenomenon of supersaturation and subsequent rapid crystallization, famously demonstrated with sodium acetate in "hot ice" experiments, is a macroscopic manifestation of its self-organization properties that continues to be studied. colorado.educrystalls.infoyoutube.com

Integration with Nanotechnology for Functional Materials

Sodium diacetate and its components are emerging as versatile tools in the field of nanotechnology for the synthesis of advanced functional materials. Their roles range from acting as precursors and structure-directing agents to facilitating the formation of complex nanostructures.

Sodium acetate is increasingly used in the fabrication of a wide array of nanomaterials, including metal oxide nanoparticles. patsnap.com For instance, in the hydrothermal synthesis of zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles, sodium acetate acts as an electrostatic stabilizing agent, which helps control the particle size and prevents aggregation of the nanoparticles during their formation. nih.gov The concentration of sodium acetate can be varied to systematically reduce the grain size of the resulting nanospheres. nih.gov Similarly, zinc-acetate-amine complexes have been used as precursors to produce zinc oxide (ZnO) nanoparticles with varying morphologies and sizes, which in turn affects their photocatalytic activity. mdpi.com

The acetate ion also plays a role in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. wikipedia.org The use of metal acetates as the metal source and organic salts as linker sources can facilitate the synthesis of MOFs in more environmentally friendly solvents like water and at room temperature. rsc.orgscispace.comresearchgate.net This approach improves the sustainability of MOF production. Furthermore, acetate-functionalized nanoparticles are being developed for various applications, leveraging the ability of the acetate group to modify the surface properties of the nanomaterial, enhancing characteristics like colloidal stability and interaction with the surrounding environment. acs.orgnih.gov

Table 2: Effect of Sodium Acetate Concentration on Nanoparticle Size

| Sample ID | Molar Amount of Sodium Acetate | Average Grain Size |

|---|---|---|

| ZFO-1 | Lower Concentration | ~600 nm |

| ZFO-4 | Higher Concentration | ~50 nm |

This data illustrates the role of sodium acetate in controlling the size of ZnFe₂O₄ nanoparticles during hydrothermal synthesis. nih.gov

Computational Design of Enhanced Acidic Acetate Complexes

Computational chemistry is becoming an indispensable tool for investigating acidic acetate complexes at the atomic level. Through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can predict structures, understand reaction mechanisms, and design new materials with enhanced properties before their experimental synthesis.

DFT calculations are employed to study the intricacies of acetate-assisted chemical reactions. For example, DFT has been used to investigate the C–H activation steps in reactions catalyzed by ruthenium complexes, clarifying the role of acetate ligands and determining the energy barriers for different reaction pathways. rsc.org Such computational insights are crucial for optimizing catalysts and reaction conditions. Theoretical studies also explore the fundamental properties of the acetate ion itself, such as its pKa in aqueous solution, providing a benchmark for the accuracy of various computational models. nih.gov

Molecular dynamics simulations offer a window into the behavior of acetate ions in solution. These simulations can model the association of acetate with other ions and molecules, revealing how factors like salt concentration affect molecular interactions. acs.org They are also used to study the binding of metal ions to acetate, which serves as a model for the interaction of metals with amino acid side chains in proteins. nih.gov By refining computational models to accurately reproduce experimental data, researchers can develop parameters that enhance the predictive power of simulations for complex biological and material systems. nih.gov

Q & A

Q. Purity Confirmation :

- Thermogravimetric Analysis (TGA) : Verify the 3:1 hydrate ratio by measuring mass loss at 135–150°C (water release) and decomposition above 300°C .

- X-ray Diffraction (XRD) : Compare lattice parameters with NIST data (e.g., crystal phase transitions at 21 K, 414 K, and 601.3 K) .

What thermodynamic properties and phase transitions are critical for characterizing anhydrous sodium acetate?

Basic Research Question

Key thermodynamic parameters include:

Q. Phase Transitions :

- Enthalpy Changes : ΔHtrs values range from 0.17 kJ/mol (crystalline II→I) to 17.95 kJ/mol (crystalline I→liquid) .

- Entropy of Fusion : ΔStrs = 29.9 J/mol·K at 601.3 K .

How can ¹⁴C-labeled sodium acetate be applied in metabolic flux analysis?

Advanced Research Question

¹⁴C-labeled sodium acetate (0.20 mCi/mL, 82 g/mol) is used to trace fatty acid biosynthesis in cell cultures :

Cell Incubation : Introduce ¹⁴C-acetate into lipid metabolism pathways.

Radioactive Quantification : Measure ¹⁴C incorporation into lipids via scintillation counting.

Data Interpretation : Normalize activity to cell count or protein content to calculate flux rates.

Methodological Note : Ensure compliance with radiation safety protocols (storage at 4°C, proper licensing for handling ).

How can discrepancies in reported entropy values for sodium acetate be resolved?

Advanced Research Question

Conflicting entropy values (e.g., 138.10 vs. 123.09 J/mol·K) arise from experimental methodologies:

- Calorimetry Techniques : Franzosini et al. (1983) used adiabatic calorimetry across 7–350 K, while Strelkev (1955) employed low-temperature measurements (13–292 K) with less precise instrumentation .

- Recommendations :

- Replicate measurements using modern adiabatic calorimeters.

- Cross-validate with computational models (e.g., density functional theory).

What factors influence the pH of sodium acetate solutions in buffering applications?

Basic Research Question

Sodium acetate (a weak base salt) exhibits pH-dependent behavior:

- Hydrolysis Reaction : CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻ (pH ~8.9–10.8 in concentrated solutions ).

- Buffer Preparation : Mix with acetic acid to achieve target pH (e.g., pKa = 4.76).

- Experimental Validation : Use pH meters calibrated with standard buffers (e.g., pH 7.0 and 10.0) .

What advanced techniques study sodium acetate’s interaction with aluminosilicate surfaces in environmental systems?

Advanced Research Question

In environmental kinetics, sodium acetate interacts with aluminosilicate via:

Surface Complexation : Acetate binds to Al-OH/Si-OH sites, influenced by pH .

Analytical Methods :

- Attenuated Total Reflectance FTIR : Monitor adsorption/desorption in situ.

- Zeta Potential Measurements : Assess surface charge changes.

Data Interpretation : Compare with computational models (e.g., molecular dynamics simulations of ion exchange).

How can titration errors in sodium acetate quantification be minimized?

Basic Research Question

Common errors (e.g., 13.6% deviation in acetic acid titration ) are mitigated by:

Standardized Protocols : Use automated burettes for precise NaOH delivery.

Indicator Optimization : Pair phenolphthalein with potentiometric endpoint detection.

Blank Correction : Subtract background CO₂ interference in NaOH solutions.

What non-titration methods quantify sodium acetate in complex matrices?

Advanced Research Question

Alternative methodologies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.